Cas no 1211584-64-3 (4-3-(difluoromethoxy)phenylpiperidine)

4-3-(difluoromethoxy)phenylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-3-(difluoromethoxy)phenylpiperidine
- 1211584-64-3
- EN300-1929370
- 4-[3-(difluoromethoxy)phenyl]piperidine
-
- インチ: 1S/C12H15F2NO/c13-12(14)16-11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9,12,15H,4-7H2
- InChIKey: JXIQXECXJOMHTK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC(=C1)C1CCNCC1)F
計算された属性
- せいみつぶんしりょう: 227.11217043g/mol
- どういたいしつりょう: 227.11217043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 21.3Ų
4-3-(difluoromethoxy)phenylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929370-10.0g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1929370-5.0g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1929370-5g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1929370-2.5g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1929370-0.1g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1929370-10g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1929370-0.5g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1929370-1.0g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1929370-0.05g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1929370-0.25g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 0.25g |
$840.0 | 2023-09-17 |
4-3-(difluoromethoxy)phenylpiperidine 関連文献
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
4-3-(difluoromethoxy)phenylpiperidineに関する追加情報
Recent Advances in the Study of 4-3-(Difluoromethoxy)phenylpiperidine (CAS: 1211584-64-3) and Its Applications in Chemicobiological Medicine
The compound 4-3-(difluoromethoxy)phenylpiperidine (CAS: 1211584-64-3) has recently garnered significant attention in the field of chemicobiological medicine due to its potential therapeutic applications. This molecule, characterized by its unique difluoromethoxy and phenylpiperidine moieties, has been the subject of numerous studies aimed at elucidating its pharmacological properties and mechanisms of action. Researchers have explored its potential as a modulator of various biological targets, including neurotransmitter receptors and enzymes involved in critical metabolic pathways.
Recent studies have focused on the synthesis and optimization of 4-3-(difluoromethoxy)phenylpiperidine derivatives to enhance their bioavailability and target specificity. Advanced computational modeling and high-throughput screening techniques have been employed to identify the most promising candidates for further development. These efforts have yielded valuable insights into the structure-activity relationships (SAR) of this compound class, paving the way for the design of more efficacious and selective therapeutic agents.
One of the key findings from recent research is the compound's potential application in the treatment of neurological disorders. Preclinical studies have demonstrated that 4-3-(difluoromethoxy)phenylpiperidine exhibits significant affinity for serotonin and dopamine receptors, suggesting its utility in managing conditions such as depression, anxiety, and Parkinson's disease. Additionally, its modulatory effects on ion channels have been investigated, with promising results indicating potential applications in pain management and epilepsy.
In the realm of oncology, 4-3-(difluoromethoxy)phenylpiperidine has shown promise as a chemosensitizing agent. Recent in vitro and in vivo studies have revealed its ability to enhance the efficacy of conventional chemotherapeutic drugs by overcoming multidrug resistance mechanisms. This has sparked interest in its potential role in combination therapies for refractory cancers, particularly those with limited treatment options.
Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of 4-3-(difluoromethoxy)phenylpiperidine. These investigations have provided critical data on its metabolic stability, plasma protein binding, and potential drug-drug interactions, which are essential for its further development as a clinical candidate. The compound's favorable pharmacokinetic properties, coupled with its demonstrated safety profile in animal models, position it as a strong candidate for translational research.
Looking ahead, ongoing research efforts are focused on advancing 4-3-(difluoromethoxy)phenylpiperidine through the drug development pipeline. Current priorities include the optimization of formulation strategies to improve its delivery and therapeutic index, as well as the initiation of early-phase clinical trials to assess its safety and efficacy in human subjects. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinically viable therapies.
In conclusion, the growing body of research on 4-3-(difluoromethoxy)phenylpiperidine (CAS: 1211584-64-3) underscores its potential as a versatile therapeutic agent with applications across multiple disease areas. Continued investigation into its mechanisms of action and therapeutic potential will undoubtedly contribute to the advancement of chemicobiological medicine and the development of novel treatment modalities for patients in need.
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